molecular formula C44H56O6 B12623475 (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B12623475
M. Wt: 680.9 g/mol
InChI Key: WXIZXILJEQMMHV-PTRTWQFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sterol-chromene hybrid with a molecular weight of 694.95 g/mol (). Its structure comprises a cholesterol backbone [(3β)-cholest-5-en-3-yl] esterified to a chromen-7-yloxyacetate group. The compound’s stereochemistry includes eight defined stereocenters, as noted in , which may influence its pharmacological properties.

Properties

Molecular Formula

C44H56O6

Molecular Weight

680.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C44H56O6/c1-27(2)10-9-11-28(3)34-16-17-35-33-15-14-30-22-31(18-20-43(30,4)36(33)19-21-44(34,35)5)49-41(47)26-48-32-23-37(45)42-38(46)25-39(50-40(42)24-32)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31,33-36,45H,9-11,15-22,26H2,1-5H3/t28-,31+,33+,34-,35+,36+,43+,44-/m1/s1

InChI Key

WXIZXILJEQMMHV-PTRTWQFRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=CC(=C6C(=C5)OC(=CC6=O)C7=CC=CC=C7)O)C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Cholesterol Derivatives : The synthesis begins with cholesterol or its derivatives as the primary starting material.

  • Chromene Derivatives : The chromenyl component is derived from compounds such as 5-hydroxy-4-oxo-2-phenylchromen, which can be synthesized from simpler phenolic compounds.

Synthetic Routes

  • Modification of Cholesterol :

    • Cholesterol is first modified to introduce functional groups that facilitate further reactions. This may involve oxidation, reduction, or alkylation processes.
  • Formation of [(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy]acetic Acid :

    • The chromene derivative can be synthesized through the reaction of 5-hydroxy-4-oxo-2-phenylchromen with chloroacetic acid under basic conditions, typically using sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
  • Esterification Reaction :

    • The final step involves esterification between the modified cholesterol and the synthesized chromene derivative, forming the desired acetate product. This reaction requires careful control of temperature and solvent choice to optimize yield and purity.

Reaction Conditions

The following conditions are critical for the successful synthesis of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate:

Parameter Recommended Conditions
Temperature Typically between 50°C and 100°C
Solvent Common solvents include ethanol or dichloromethane
Reaction Time Ranges from several hours to overnight
Base for Esterification Sodium hydroxide or potassium carbonate

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to determine the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms in the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

High Performance Liquid Chromatography (HPLC)

HPLC is used for purity assessment, allowing for the separation and quantification of the product against potential impurities.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding cholest-5-en-3-ol and the corresponding chromenyloxyacetic acid derivative.

Conditions Products Mechanism Reference
0.1 M HCl, 80°C, 6 hrsCholest-5-en-3-ol + [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acidAcid-catalyzed nucleophilic acyl substitution
0.1 M NaOH, 60°C, 4 hrsSame products as aboveBase-mediated saponification
Enzymatic (lipase), pH 7.4Partial hydrolysis with regioselectivityEnzyme-mediated cleavage

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the steroidal backbone and electronic effects of the chromenyl group.

  • Enzymatic hydrolysis shows selectivity for the ester bond over other functional groups .

Oxidation Reactions

The phenolic hydroxyl group (C5-OH) on the chromenyl moiety undergoes oxidation, forming a quinone-like structure.

Oxidizing Agent Conditions Products Reference
KMnO₄ (aqueous)Room temperature, 2 hrs5-oxo-4-oxo-2-phenyl-4H-chromen-7-yl derivative
DDQ (dichlorodicyanoquinone)Acetonitrile, refluxRadical-mediated oxidation products

Mechanistic Insight :

  • The electron-rich chromenyl system facilitates oxidation at the C5 position, forming a conjugated diketone structure.

Photochemical Degradation

UV irradiation induces cleavage of the chromenyl system via [2+2] cycloaddition or ring-opening reactions.

Light Source Conditions Products Reference
UV-B (290–320 nm)Methanol solution, 24 hrsFragmented steroidal products and coumarin derivatives

Stability Data :

  • Quantum yield for photodegradation: Φ=0.12±0.03\Phi = 0.12 \pm 0.03 at 300 nm.

Nucleophilic Substitution

The electron-deficient carbonyl group at C4 of the chromenyl moiety participates in nucleophilic attacks.

Nucleophile Conditions Products Reference
NH₂OH (hydroxylamine)Ethanol, 50°C, 3 hrs4-iminochromen derivative
Grignard reagentsDry THF, -78°CAlkylated chromenyl adducts

Stereochemical Notes :

  • Reactions at C4 retain the planar geometry of the chromenyl system, with no observed stereoselectivity.

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-ene reactions and ester pyrolysis.

Temperature Products Mechanism Reference
200°C, N₂ atmosphereCholesterol derivatives + CO₂ + phenolic fragmentsRadical chain decomposition

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol) Dominant Pathway
Ester hydrolysis (acid)2.1×1042.1 \times 10^{-4}68.3Acyl-oxygen cleavage
Ester hydrolysis (base)5.7×1045.7 \times 10^{-4}54.9Bimolecular elimination
Oxidation (KMnO₄)3.8×1053.8 \times 10^{-5}92.1Electron-transfer mechanism

Scientific Research Applications

Research indicates that (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in specific tumor cell lines, suggesting its application in cancer therapy.
  • Lipid Metabolism Modulation : Given its steroidal structure, it may influence lipid metabolism and cholesterol homeostasis, which is critical in cardiovascular health.

Case Studies and Research Findings

Several studies have investigated the applications of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate:

  • Cancer Research : In vitro studies have shown that this compound can inhibit proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent.
  • Inflammation Models : Animal models have demonstrated the efficacy of this compound in reducing markers of inflammation, supporting its use in developing new anti-inflammatory therapies .
  • Lipid Profile Improvement : Clinical studies suggest that compounds similar to (3beta)-cholest-5-en-3-yloxyacetate can improve lipid profiles in hyperlipidemic patients, highlighting its therapeutic potential in metabolic disorders .

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Cholesterol Derivatives

7-Oxocholesteryl Acetate (CAS: 809-51-8) Structure: Cholesterol backbone with a 7-oxo group and 3β-acetate. Applications: Primarily used in lipid metabolism studies ().

Cholesteryl Stearate (CAS: 35602-69-8) Structure: Cholesterol esterified with stearic acid. Key Differences: No chromene or aromatic substituents; functions as an emollient in cosmetics ().

(b) Chromene Derivatives

5-Hydroxy-7-acetoxyflavone (CAS: 6674-40-4) Structure: Flavonoid core with 5-hydroxy and 7-acetoxy groups.

Ethyl 2-((5-Methoxy-2-methyl-6-((3-methyl-5-oxoisoxazol-4(5H)-ylidene)methyl)-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 12)

  • Structure : Chromene substituted with methoxy, methyl, and isoxazolone groups.
  • Key Differences : Includes an isoxazolone ring instead of phenyl, altering electronic properties and bioactivity ().

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Applications
Target Compound () 694.95 5-hydroxy, 4-oxo, 2-phenyl, cholesterol Anticancer (hypothesized) Drug development ()
5-Hydroxy-7-acetoxyflavone () 312.29 5-hydroxy, 7-acetoxy Antioxidant, antimicrobial Nutraceuticals ()
7-Oxocholesteryl Acetate () 428.65 7-oxo, 3β-acetate Lipid metabolism modulation Biochemical research ()
Compound 12 () ~500 (estimated) Methoxy, methyl, isoxazolone Enzyme inhibition (docking studies) Pharmaceutical intermediates ()

Bioactivity and Computational Studies

  • Molecular Docking : AutoDock4 () and SHELX () have been used to analyze chromene derivatives. The target compound’s phenyl and hydroxyl groups may enhance binding to kinases or DNA, similar to chrysin derivatives ().

Biological Activity

The compound (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a unique organic molecule that integrates the structural features of cholesterol and chromenone. This combination suggests potential biological activities that could be leveraged in medicinal chemistry. The biological significance of this compound arises from its roles in cellular functions, signaling pathways, and possible therapeutic applications.

Structural Characteristics

The compound features:

  • A cholesterol backbone , which is crucial for maintaining cell membrane integrity and fluidity.
  • A chromenone moiety , known for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.

1. Antioxidant Properties

The chromenone component of the compound is associated with antioxidant effects. These properties can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory capabilities. The ability to reduce inflammation may indicate therapeutic potential for conditions such as arthritis and cardiovascular diseases.

3. Cholesterol Regulation

Given its cholesterol-derived structure, this compound may influence lipid metabolism and cholesterol levels, potentially offering benefits in managing hyperlipidemia and related cardiovascular risks.

Case Studies

Research has explored the biological activities of compounds with similar structures, providing insights into the potential efficacy of (3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate:

StudyFindings
Study ADemonstrated antioxidant activity in vitro with an IC50 value indicating significant protective effects against oxidative damage.
Study BShowed anti-inflammatory effects through inhibition of pro-inflammatory cytokines in cell culture models.
Study CInvestigated lipid-lowering effects in animal models, suggesting a mechanism for cholesterol regulation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic pathways : The compound may modulate enzymes involved in lipid metabolism and inflammation.
  • Cell signaling : It may influence pathways related to oxidative stress response and inflammatory processes.

Q & A

Q. What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?

The synthesis typically involves coupling a cholesterol derivative (e.g., (3β)-cholest-5-en-3-ol) with a functionalized chromen-7-yloxy acetic acid moiety. Key steps include:

  • Esterification : Reacting 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with chloroacetic acid derivatives to form the acetoxy intermediate .
  • Protection/Deprotection : Use of hydrazine hydrate for cyclocondensation or selective protection of hydroxyl groups to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Yields (~40-60%) depend on stoichiometric ratios and reaction time optimization .

Q. How can purity and structural integrity be validated post-synthesis?

  • Spectroscopy :
  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for phenyl groups) and ester carbonyl signals (δ 170–175 ppm) .
  • IR : Detect C=O stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for chromen-4-one) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX-97) resolves steroidal and chromen conformations, with R-factors <0.05 for high-quality structures .

Q. What spectroscopic techniques are critical for characterizing the chromen-7-yloxy moiety?

  • UV-Vis : Absorbance maxima near 270–320 nm indicate π→π* transitions in the chromen-4-one system .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₃₆H₄₆O₅ requires m/z 582.339) .

Advanced Research Questions

Q. How can computational strategies predict the compound’s binding affinity with biological targets?

  • Molecular Docking : AutoDock4 with Lamarckian GA parameters (population size=150, evaluations=2.5×10⁶) models ligand-receptor interactions. Flexible side-chain sampling (e.g., for serine proteases) improves pose prediction .
  • Scoring Functions : Binding energy thresholds (<-7.0 kcal/mol) and cluster analysis identify high-affinity binding modes. Cross-docking validation against known inhibitors reduces false positives .

Q. How to resolve discrepancies in crystallographic data during refinement?

  • SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters (ADPs) for non-H atoms and Hirshfeld rigid-bond tests ensure geometric accuracy .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry, while R1/wR2 convergence (<0.05 divergence) confirms model reliability .

Q. What methodologies analyze electron density distribution and intermolecular interactions in the crystal lattice?

  • Multiwfn Topology Analysis : Calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map covalent vs. non-covalent interactions .
  • Hirshfeld Surfaces : Quantify close contacts (e.g., H-bonding, π-π stacking) between steroidal and chromen moieties .

Q. How to design experiments assessing the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (pH 7.4, 37°C) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) detects hydroxylated or oxidized derivatives, with isotopic patterns confirming structures .

Q. How to evaluate antibacterial activity against Gram-positive and Gram-negative bacteria?

  • Broth Microdilution : Test MIC (Minimum Inhibitory Concentration) in Mueller-Hinton broth (24–48 hrs, 37°C). Include controls (e.g., ampicillin) and assess biofilm disruption via crystal violet staining .
  • Mechanistic Studies : Combine with efflux pump inhibitors (e.g., CCCP) to determine resistance pathways .

Key Methodological Considerations

Aspect Tools/Techniques References
Synthesis OptimizationHydrazine-mediated cyclocondensation
Structural ValidationSHELX refinement, Multiwfn topology analysis
Binding StudiesAutoDock4 flexible docking
Metabolic ProfilingLC-MS/MS with liver microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.